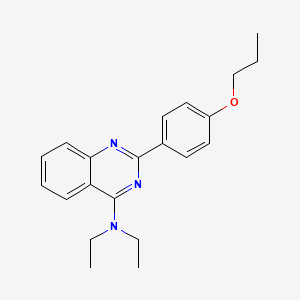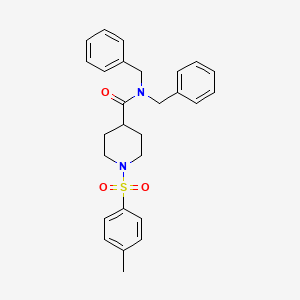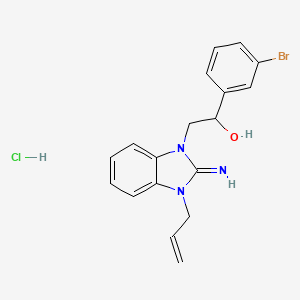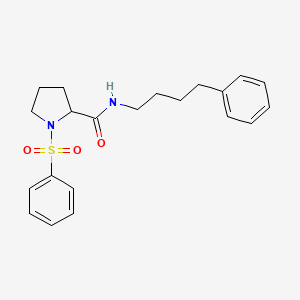
N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine
Overview
Description
N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the propoxyphenyl and diethylamine groups. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Propoxyphenyl Group: This step involves the nucleophilic substitution of a suitable halogenated quinazoline intermediate with 4-propoxyphenylamine.
Addition of the Diethylamine Group: The final step is the alkylation of the intermediate with diethylamine under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated quinazoline intermediates, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation . The compound’s ability to bind to these targets and modulate their activity is a key aspect of its therapeutic potential .
Comparison with Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various cancer types.
Uniqueness: N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its propoxyphenyl and diethylamine groups contribute to its unique binding properties and efficacy compared to other quinazoline derivatives .
Properties
IUPAC Name |
N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-15-25-17-13-11-16(12-14-17)20-22-19-10-8-7-9-18(19)21(23-20)24(5-2)6-3/h7-14H,4-6,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAMZBWDFBINGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B3997185.png)
![N-[(Furan-2-YL)(8-hydroxy-5-nitroquinolin-7-YL)methyl]acetamide](/img/structure/B3997195.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]propanamide](/img/structure/B3997221.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3997233.png)
![N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3997255.png)

![5-[4-(dimethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3997268.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B3997271.png)

![5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one](/img/structure/B3997287.png)
![1-[(3,5-dimethoxyphenyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3997308.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate](/img/structure/B3997315.png)
